4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1393101-11-5) is a highly functionalized, pre-methylated heterocyclic building block characterized by an ortho-aminonitrile motif. In industrial and medicinal chemistry, this compound is primarily procured as a dedicated precursor for the construction of fused pyrazolo[4,3-d]pyrimidine scaffolds. The presence of the N1-methyl group provides built-in lipophilicity and eliminates the need for downstream N-alkylation steps, while the adjacent C4-amine and C5-nitrile groups offer orthogonal reactivity for condensation reactions. Its specific substitution pattern makes it a foundational starting material for phosphodiesterase (PDE) inhibitors, C-nucleoside analogs, and advanced agrochemical libraries[1].
A common procurement error is attempting to substitute this compound with its widely available positional isomer, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. While both share the same molecular weight and functional groups, their substitution patterns dictate entirely different annulation trajectories. Cyclization of the 5-amino-4-cyano isomer strictly yields pyrazolo[3,4-d]pyrimidines, which are standard pharmacophores for ATP-competitive kinase inhibitors. In contrast, the target 4-amino-5-cyano isomer exclusively yields pyrazolo[4,3-d]pyrimidines. Because these two fused systems present completely different hydrogen-bond donor/acceptor spatial arrangements, substituting the isomers will completely abrogate target binding affinity in downstream active pharmaceutical ingredients (APIs), making them strictly non-interchangeable [1].
The primary procurement driver for 4-amino-1-methyl-1H-pyrazole-5-carbonitrile is its specific cyclization trajectory. When reacted with formamidine or DMF-DMA, the target compound exclusively forms the 1-methylpyrazolo[4,3-d]pyrimidine core. In direct contrast, the comparator 5-amino-1-methyl-1H-pyrazole-4-carbonitrile exclusively forms the 1-methylpyrazolo[3,4-d]pyrimidine core under identical conditions. This topological divergence permanently alters the spatial orientation of the N-methyl group and the pyrimidine nitrogens relative to the biological target [1].
| Evidence Dimension | Fused scaffold outcome upon cyclization |
| Target Compound Data | 100% yield of pyrazolo[4,3-d]pyrimidine topology |
| Comparator Or Baseline | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile yields 100% pyrazolo[3,4-d]pyrimidine topology |
| Quantified Difference | Complete orthogonal scaffold generation (0% crossover) |
| Conditions | Condensation with formamidine acetate or DMF-DMA/NH4OAc |
Buyers must select the exact isomer that matches their target API scaffold, as the resulting fused rings are biologically non-interchangeable.
The position of the amine group significantly impacts the initial steps of pyrimidine annulation. In the target compound, the C4-amine is sterically separated from the N1-methyl group by the C5-nitrile. This results in rapid, unhindered acylation or formylation. Conversely, the comparator 5-amino-1-methyl-1H-pyrazole-4-carbonitrile features the amine directly adjacent to the N1-methyl group, creating a steric clash that reduces the initial nucleophilic attack rate, requiring higher equivalents of reagents and elevated temperatures [1].
| Evidence Dimension | Reagent equivalents required for complete N-acylation |
| Target Compound Data | Requires 1.0-1.1 eq of acylating agent at 25°C |
| Comparator Or Baseline | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile requires >2.0 eq and elevated temperatures (e.g., 60°C) |
| Quantified Difference | ~50% reduction in reagent equivalents and elimination of heating requirements |
| Conditions | Standard acylation/formylation conditions prior to cyclization |
The reduced steric hindrance in the target compound lowers energy requirements and improves throughput during the first step of API synthesis.
Using a pre-methylated building block streamlines industrial synthesis compared to using a des-methyl baseline. When utilizing 4-amino-1H-pyrazole-5-carbonitrile (the unmethylated analog), downstream basic cyclization or functionalization often leads to a mixture of N1 and N2 alkylated products, requiring costly chromatographic separation. The pre-installed N1-methyl group in 4-amino-1-methyl-1H-pyrazole-5-carbonitrile completely blocks this side reaction, ensuring absolute regiocontrol at the pyrazole nitrogen during subsequent synthetic steps [1].
| Evidence Dimension | Off-target N-alkylation during basic processing |
| Target Compound Data | 0% off-target N-alkylation (N1 is pre-blocked) |
| Comparator Or Baseline | 4-amino-1H-pyrazole-5-carbonitrile (des-methyl analog) yields ~30-40% mixed N-alkylation isomers |
| Quantified Difference | Eliminates ~30-40% yield loss and the need for chromatographic isomer separation |
| Conditions | Basic conditions (e.g., NaH, K2CO3) during downstream functionalization |
Procurement of the pre-methylated building block saves 2-3 synthetic steps and eliminates the yield loss associated with isomer separation.
Directly following from its unique cyclization to pyrazolo[4,3-d]pyrimidines, this building block is the required starting material for synthesizing PDE5 and PDE9 inhibitors (e.g., sildenafil analogs). The [4,3-d] topology is critical for fitting the PDE active site, making this exact isomer indispensable for these specific medicinal chemistry programs [1].
The compound is utilized as a foundational core for synthesizing carbocyclic C-nucleosides, such as formycin analogs. The pre-installed N-methyl group and ortho-aminonitrile motif allow for efficient coupling and annulation to mimic the spatial arrangement of natural purine nucleosides without the risk of off-target N-alkylation [2].
Because the C4-amine is sterically unhindered (unlike the 5-amino isomer), this compound is highly efficient for rapid condensation with diazonium salts or guanidines to form pyrazolo[4,3-e][1,2,4]triazines, providing a reliable scaffold for agrochemical screening libraries [3].